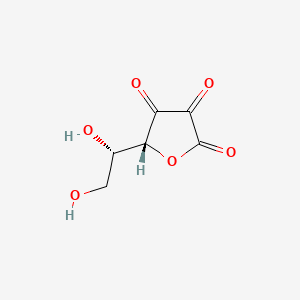

Acide déhydroascorbique

Vue d'ensemble

Description

L'acide déhydroascorbique est une forme oxydée de l'acide ascorbique (vitamine C). Il est activement importé dans le réticulum endoplasmique des cellules par le biais des transporteurs de glucose et est réduit en acide ascorbique par le glutathion et d'autres thiols . L'this compound joue un rôle crucial dans le recyclage de la vitamine C dans l'organisme, assurant le maintien de ses propriétés antioxydantes .

Applications De Recherche Scientifique

Dehydroascorbic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Dehydroascorbic acid (DHA) is an oxidized form of ascorbic acid, also known as Vitamin C . It is actively imported into the endoplasmic reticulum of cells via glucose transporters . Once inside the cells, it is reduced back to ascorbate by glutathione and other thiols . This makes the endoplasmic reticulum and the glucose transporters the primary targets of DHA.

Mode of Action

DHA and ascorbic acid have similar biological activity as antivirals, but DHA also has neuroprotective effects . Concerning DHA’s antiviral effect against herpes simplex virus type 1, it is suggested that DHA acts after replication of viral DNA and prevents the assembly of progeny virus particles . Unlike ascorbic acid, DHA can cross the blood-brain barrier and is then converted to ascorbic acid to enable retention in the brain .

Biochemical Pathways

DHA is made from the oxidation of ascorbic acid. This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . Ascorbic acid exhibits predominantly pro-oxidant activity by reducing Fe 3+ to Fe 2+, followed by the formation of DHA . As a result, ascorbic acid accelerates the redox cycle Fe 3+ ↔ Fe 2+ in the Fenton reaction .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of DHA in humans is highly complex . DHA uptake is expectedly inhibited by excess glucose, while the maximal rates of uptake for ascorbic acid (ASC) and DHA are similar when glucose is absent . Going from physiological to pharmacological doses, DHA pharmacokinetics change from zero to first order .

Result of Action

In the body, both DHA and ascorbic acid have been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A and poliovirus type 1 with DHA having the stronger effect . After an ischemic stroke, DHA has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality .

Action Environment

The action of DHA is influenced by environmental factors such as the presence of glucose and reactive oxygen species . DHA is actively imported into cells via glucose transporters, and its uptake is inhibited by excess glucose . The presence of reactive oxygen species can influence the oxidation/hydrolysis ratio of DHA .

Analyse Biochimique

Biochemical Properties

Dehydroascorbic acid interacts with various enzymes, proteins, and other biomolecules. It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . DHA is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species .

Cellular Effects

Dehydroascorbic acid has significant effects on various types of cells and cellular processes. It influences cell function by generating the necessary enzyme cofactor and intracellular antioxidant . DHA also protects cells against oxidative stress . This protection is compromised when DHA expression in mitochondria is inhibited .

Molecular Mechanism

The molecular mechanism of dehydroascorbic acid involves its reduction back to ascorbic acid by glutathione and other thiols within the endoplasmic reticulum . This process generates the necessary enzyme cofactor and intracellular antioxidant . The structure of DHA is the result of rapid hemiketal formation between the 6-OH and the 3-carbonyl groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydroascorbic acid change over time. The lifetime of the stabilized species is commonly said to be about 6 minutes under biological conditions . Destruction results from irreversible hydrolysis of the lactone bond, with additional degradation reactions following .

Metabolic Pathways

Dehydroascorbic acid is involved in several metabolic pathways, including ascorbate and aldarate metabolism, glutamate metabolism, and glutathione metabolism . It assists the iron-containing proteins and the iron transfer between various aqueous compartments .

Transport and Distribution

Dehydroascorbic acid is transported and distributed within cells and tissues primarily via glucose transporters . It is actively imported into the endoplasmic reticulum of cells where it is trapped by reduction back to ascorbic acid .

Subcellular Localization

Dehydroascorbic acid predominantly localizes to the mitochondria of cells where it is highly expressed . It is actively imported into the endoplasmic reticulum of cells via glucose transporters . This localization plays a crucial role in its activity and function, particularly in its role as an antioxidant and enzyme cofactor .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide déhydroascorbique peut être synthétisé par l'oxydation de l'acide ascorbique. Cette réaction est généralement réalisée à l'aide d'agents oxydants tels que l'iodate de potassium (KIO3), qui convertit l'acide ascorbique en this compound . Les conditions de réaction impliquent souvent des solutions aqueuses et des températures contrôlées pour garantir la stabilité du produit.

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit par des processus d'oxydation similaires. La chromatographie liquide haute performance (HPLC) est couramment utilisée pour séparer et purifier l'this compound de l'acide ascorbique . L'utilisation de méthodes de détection électrochimiques ou par lumière ultraviolette en HPLC garantit une quantification et un contrôle qualité précis du produit .

Types de réactions :

Réactifs et conditions courants :

Agents oxydants : L'iodate de potassium (KIO3) est couramment utilisé pour l'oxydation de l'acide ascorbique en this compound.

Agents réducteurs : Le glutathion et d'autres thiols sont utilisés pour réduire l'this compound en acide ascorbique.

Principaux produits formés :

Oxydation : Le principal produit formé est l'this compound.

Réduction : Le principal produit formé est l'acide ascorbique.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'this compound exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Il agit comme un donneur d'électrons, piégeant les radicaux libres et protégeant les cellules des dommages oxydatifs.

Effets neuroprotecteurs : L'this compound peut traverser la barrière hémato-encéphalique et est converti en acide ascorbique dans le cerveau, où il contribue à réduire le stress oxydatif et à protéger les cellules neuronales.

Effets antiviraux : Il a été démontré qu'il avait une activité antivirale contre le virus de l'herpès simplex de type 1, le virus de la grippe de type A et le poliovirus de type 1.

Comparaison Avec Des Composés Similaires

L'acide déhydroascorbique est similaire à l'acide ascorbique en termes d'activité biologique, mais il possède des propriétés uniques qui le distinguent d'autres composés :

Acide semidéhydroascorbique : Il s'agit d'une autre forme oxydée de l'acide ascorbique, mais elle est moins stable et a une durée de vie plus courte dans les systèmes biologiques.

Composés similaires :

- Acide ascorbique

- Acide semidéhydroascorbique

Propriétés

| Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles. | |

Numéro CAS |

490-83-5 |

Formule moléculaire |

C6H6O6 |

Poids moléculaire |

174.11 g/mol |

Nom IUPAC |

(5R)-5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1 |

Clé InChI |

SBJKKFFYIZUCET-DOAHDZERSA-N |

SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

SMILES isomérique |

C(C([C@@H]1C(=O)C(=O)C(=O)O1)O)O |

SMILES canonique |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

Apparence |

Solid powder |

melting_point |

Decomposes at 225°C (437°F) |

| 490-83-5 | |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in water at 60°C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-Dehydroascorbic acid; L Dehydroascorbic acid; |

Origine du produit |

United States |

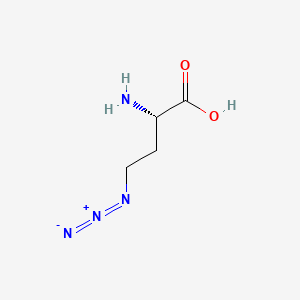

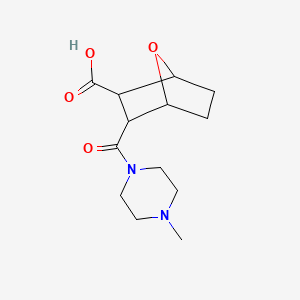

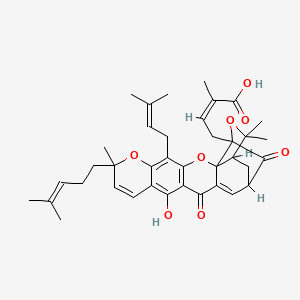

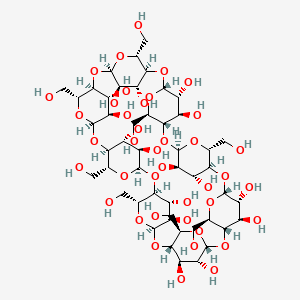

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

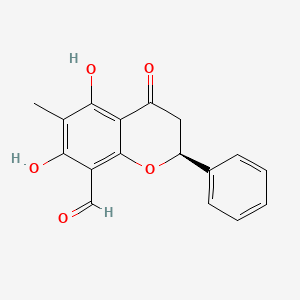

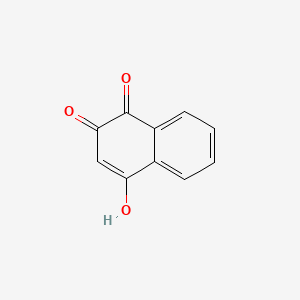

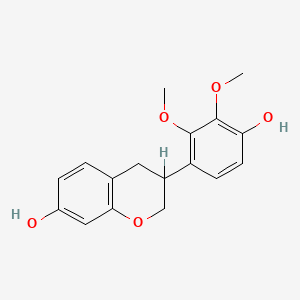

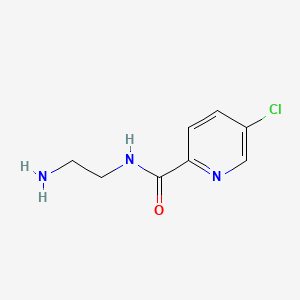

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)